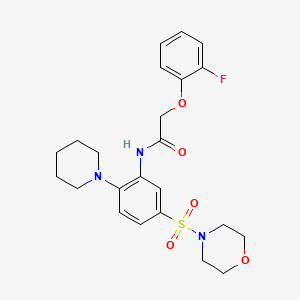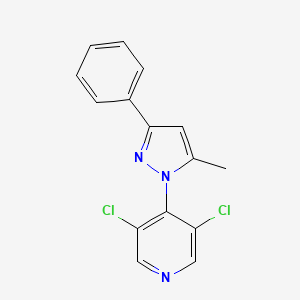![molecular formula C16H15Cl2NO5S B7498415 Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate, also known as MDHP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamides and has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a polymer stabilizer.
Mécanisme D'action
The mechanism of action of Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that it may exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cell lines in vitro. However, its effects on human subjects have not been fully studied yet.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, its solubility in water is limited, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate. In medicine, it may be studied further for its potential use as an anti-inflammatory and analgesic agent. It may also be studied for its potential use as an antitumor agent. In agriculture, it may be studied further for its potential use as a herbicide. In material science, it may be studied further for its potential use as a polymer stabilizer. Additionally, further studies may be needed to fully understand its mechanism of action and its effects on human subjects.
Méthodes De Synthèse
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonamide with phenylacetic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoic acid. The second step involves the esterification of the acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-24-16(21)13(7-10-5-3-2-4-6-10)19-25(22,23)14-9-11(17)8-12(18)15(14)20/h2-6,8-9,13,19-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZRJLUJLGDINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)

![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


